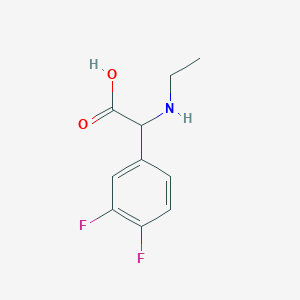

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid

Description

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for determining precise molecular geometry and intermolecular interactions in crystalline materials. While specific crystallographic data for this compound remains limited in the available literature, related difluorophenyl acetic acid derivatives have been subjected to comprehensive crystallographic investigation, providing valuable insights into the structural behavior of this compound class.

Crystallographic studies of analogous compounds demonstrate that difluorophenyl-substituted acetic acid derivatives typically exhibit specific conformational preferences influenced by the electronic effects of fluorine substitution. The presence of fluorine atoms in the 3,4-positions creates an electron-withdrawing environment that affects both the aromatic ring geometry and the orientation of substituents attached to the alpha-carbon of the acetic acid moiety.

X-ray crystallographic methodology involves mounting crystals in intense X-ray beams and measuring the angles and intensities of diffracted radiation to produce three-dimensional electron density maps. For compounds of this type, crystal quality requirements typically mandate dimensions larger than 0.1 millimeters in all directions, with regular internal structure free from significant imperfections such as cracks or twinning. The data collection process involves systematic rotation of the crystal through 180 degrees or more, recording diffraction patterns at each orientation to capture complete structural information.

Conformational Analysis via Computational Modeling

Computational modeling approaches provide essential complementary information to experimental crystallographic studies, particularly for understanding conformational flexibility and electronic structure properties. The molecular architecture of this compound presents several conformational variables that require systematic investigation through theoretical methods.

The central alpha-carbon bearing both the difluorophenyl and ethylamino substituents represents a stereogenic center, creating potential for configurational isomerism. Computational modeling studies can elucidate the energetic differences between various conformational states and identify preferred molecular geometries under different environmental conditions.

The InChI (International Chemical Identifier) notation for this compound, InChI=1S/C10H11F2NO2/c1-2-13-9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3,(H,14,15), provides a standardized representation of molecular connectivity that serves as input for computational structure generation. Similarly, the SMILES (Simplified Molecular Input Line Entry System) notation CCNC(C1=CC(=C(C=C1)F)F)C(=O)O offers an alternative linear representation suitable for computational analysis.

The presence of fluorine atoms significantly influences the electronic structure and conformational preferences of the molecule. Fluorine's high electronegativity creates dipolar interactions that affect both intramolecular geometry and intermolecular interactions in crystalline or solution phases. Computational modeling can quantify these effects and predict optimal conformational arrangements.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about molecular structure through the magnetic environments of individual nuclei within the compound. For this compound, both proton and carbon-13 Nuclear Magnetic Resonance techniques offer valuable structural insights.

The aromatic region of proton Nuclear Magnetic Resonance spectra for this compound would be expected to display characteristic patterns reflecting the 3,4-difluorosubstitution pattern of the phenyl ring. The coupling effects between fluorine atoms and aromatic protons create distinctive splitting patterns that serve as diagnostic features for structural confirmation. The remaining aromatic protons, positioned at the 2-, 5-, and 6-positions of the benzene ring, would exhibit specific chemical shifts and coupling constants influenced by the electron-withdrawing effects of the adjacent fluorine atoms.

The ethylamino substituent contributes additional complexity to the Nuclear Magnetic Resonance spectrum through its aliphatic proton signals. The ethyl group would be expected to display characteristic triplet and quartet patterns arising from vicinal proton-proton coupling, while the amino proton might exhibit variable chemical shifts depending on pH conditions and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the magnetic resonance signatures of individual carbon atoms. The aromatic carbons bearing fluorine substituents would exhibit characteristic chemical shifts reflecting the electronic effects of fluorine attachment, while carbon-fluorine coupling would create additional spectral complexity through scalar coupling interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry offers insights into molecular fragmentation pathways and structural confirmation through characteristic fragmentation patterns. For this compound, with its molecular weight of 215.20 grams per mole, specific fragmentation routes can be anticipated based on the known behavior of similar compounds.

The molecular ion peak at mass-to-charge ratio 215 would serve as the primary identification feature, confirming the molecular weight of the intact compound. Subsequent fragmentation would likely involve the preferential loss of functional groups according to their relative bond strengths and thermodynamic stabilities.

| Fragmentation Pattern | Expected Mass Loss | Proposed Structure |

|---|---|---|

| Loss of carboxyl group | 45 mass units | Formation of difluorophenyl ethylamine fragment |

| Loss of ethylamine | 43 mass units | Formation of difluorophenyl acetic acid fragment |

| Loss of entire side chain | 87 mass units | Formation of difluorobenzyl cation |

The presence of fluorine atoms influences fragmentation pathways through their effect on molecular stability and charge distribution. Fluorinated aromatic systems often exhibit enhanced stability toward fragmentation compared to their non-fluorinated analogs, potentially leading to more abundant molecular ion peaks and altered fragmentation patterns.

Tandem mass spectrometry techniques would provide additional structural information through controlled fragmentation of selected precursor ions. This approach enables detailed mapping of fragmentation pathways and confirmation of proposed structural assignments through comparison with authentic standards or computational predictions.

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-2-13-9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAIGTLFJPJQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Photohalogenation and Carbonylation Method

A patented method (CN101486638A) describes the preparation of difluorophenylacetic acids starting from difluorotoluene derivatives. Although this patent specifically addresses 2,3-difluorophenylacetic acid, the methodology is adaptable to 3,4-difluorophenyl analogs.

- Step 1: Photohalogenation of 3,4-difluorotoluene using chlorine or bromine under ultraviolet light to form 3,4-difluorobenzyl halide.

- Step 2: Carbonylation of the benzyl halide with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst and sodium hydroxide in methanol solvent at 30–40 °C.

- Step 3: Acidification and isolation yield 3,4-difluorophenylacetic acid with high purity (~99.5%) and moderate yield (~65%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Photohalogenation | Cl2 or Br2, UV light, solvent or neat | High | Formation of benzyl halide |

| Carbonylation | CO, Co2(CO)8 catalyst, NaOH, MeOH, 30–40 °C | 65 | Mild conditions, green process |

| Acidification | HCl to pH 2–3, NaHCO3 wash | — | Purification step |

This approach avoids toxic cyanide intermediates and harsh hydrolysis steps, enhancing safety and environmental compatibility.

Grignard Reaction and Reduction Route

An alternative classical route involves:

- Formation of 3,4-difluorobenzaldehyde via Grignard reaction from 1,2-difluorobenzene.

- Reduction of the aldehyde to 3,4-difluorobenzyl alcohol using potassium borohydride.

- Conversion of the alcohol to benzyl chloride using thionyl chloride.

- Nucleophilic substitution with sodium cyanide to form the nitrile.

- Hydrolysis of the nitrile to 3,4-difluorophenylacetic acid.

While this method offers good yields per step, it involves toxic cyanide reagents and generates hazardous waste, limiting its industrial applicability.

Introduction of the Ethylamino Group

The ethylamino substituent at the alpha position of phenylacetic acid is typically introduced via:

- Reductive amination of 3,4-difluorophenylglyoxylic acid derivatives with ethylamine.

- Amidation of acyl chlorides followed by hydrolysis.

- Carbodiimide-mediated coupling of carboxylic acids with ethylamine derivatives.

Carbodiimide-Mediated Coupling

A recent study on chromenopyridine derivatives (J. Pharm. Chem. Bull., 2023) details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents to form amide bonds between carboxylic acids and amines under mild conditions.

- Carboxylic acids (including fluorinated phenylacetic acids) are activated by EDC·HCl.

- Condensation with ethylamine or ethylamino-containing intermediates yields amide intermediates.

- Subsequent transformations (e.g., hydrolysis or rearrangement) afford the ethylamino-substituted acetic acid.

This method offers high selectivity and avoids harsh reagents.

Acyl Chloride Route

- Conversion of 3,4-difluorophenylacetic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

- Reaction of the acyl chloride with ethylamine in an aprotic solvent (e.g., toluene) at room temperature.

- Work-up and purification yield the ethylamino-substituted acetic acid.

This approach is straightforward and widely used in laboratory synthesis.

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3,4-Difluorotoluene → Benzyl Halide | Photohalogenation (Cl2/Br2, UV) | 3,4-Difluorobenzyl chloride/bromide |

| Benzyl Halide → Phenylacetic Acid | Carbonylation (CO, Co catalyst, NaOH, MeOH, 30–40 °C) | 3,4-Difluorophenylacetic acid |

| Acid → Acyl Chloride | SOCl2 or (COCl)2, reflux or room temp | 3,4-Difluorophenylacetyl chloride |

| Acyl Chloride + Ethylamine | Toluene, RT, 30 min | 2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid (amide intermediate) |

| Amide Intermediate → Final Acid | Hydrolysis or rearrangement | Target compound |

Research Findings and Yield Data

- Photohalogenation and carbonylation method yields 3,4-difluorophenylacetic acid in approximately 65% yield with 99.5% purity, under mild and green conditions.

- Carbodiimide-mediated coupling with ethylamine provides efficient introduction of the ethylamino group with good selectivity and minimal by-products.

- The acyl chloride route is a classical, high-yielding method for amide formation, widely validated in fluorinated aromatic acid derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid has been investigated for its pharmacological properties. It is primarily studied for its potential as a drug candidate targeting various diseases, including:

- Neurological Disorders : The compound's structural similarity to amino acids suggests potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety.

- Anticancer Activity : Preliminary studies have explored the compound's ability to inhibit cancer cell proliferation. Its fluorinated structure may enhance bioactivity against specific tumor types.

Biochemical Research

The compound serves as a useful reagent in biochemical assays. Its ability to interact with biological macromolecules allows researchers to study enzyme kinetics and protein-ligand interactions.

Material Science

Due to its unique chemical properties, this compound is being explored for applications in developing new materials, particularly in the fields of polymers and coatings that require specific chemical resistance or enhanced mechanical properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotective Effects | Demonstrated that the compound can enhance neuronal survival under oxidative stress conditions. |

| Study 2 | Anticancer Properties | Found that this compound inhibits the growth of breast cancer cells in vitro. |

| Study 3 | Enzyme Interaction | Used as a substrate analog to study the kinetics of specific enzymes involved in amino acid metabolism. |

Mécanisme D'action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and selectivity, while the ethylamino group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3,4-Difluorophenylglycine

- Structure: Replaces the ethylamino group with a primary amine (-NH₂) ().

- Physicochemical Properties: LogP: 1.75 (indicating moderate lipophilicity) PSA: 63.32 Ų (polar surface area) Density: 1.442 g/cm³ Melting Point: Not explicitly reported but inferred to be lower than halogenated analogs due to reduced steric bulk .

- Applications : Used as a chiral building block in peptide synthesis.

2-(3,4-Difluorophenyl)-2-fluoroacetic Acid

- Structure: Substitutes the ethylamino group with a fluorine atom ().

- Synthesis : Prepared via fluorination of 2-(3,4-difluorophenyl)acetic acid using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) in acetonitrile (47% yield) .

- NMR Data :

- Reactivity : The fluorine atom enhances electrophilicity, making it reactive toward nucleophilic substitutions.

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic Acid Hydrochloride

2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid

Fmoc-Protected Analogs

- Example: (2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid ().

- Utility : The Fmoc group enables selective deprotection in solid-phase peptide synthesis.

- Commercial Status : Available from specialized suppliers like LEAP CHEM CO., LTD.

Comparative Data Table

*Estimated based on structural similarity.

Key Findings

Electronic Effects : Fluorine substitution at the 3,4-positions increases electron-withdrawing effects, enhancing reactivity toward electrophilic aromatic substitution compared to chloro analogs .

Solubility: Ethylamino and amine groups improve aqueous solubility, whereas fluorine or chloro substituents increase lipophilicity .

Synthetic Accessibility : Fluorinated derivatives often require specialized reagents (e.g., fluorinating agents) and result in moderate yields (~40–50%) .

Commercial Viability : Many analogs, including the target compound, are discontinued, likely due to synthesis challenges or niche applications .

Activité Biologique

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHFNO with a molecular weight of 215.2 g/mol. The compound features a difluorophenyl group and an ethylamino moiety attached to an acetic acid backbone, which may influence its biological properties.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as PI3K (phosphoinositide 3-kinase) .

- Induction of Apoptosis : Compounds structurally related to this compound have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic ring and the amino group. A comparative SAR study highlights that:

- Secondary Amino Groups : Secondary amino groups tend to maintain higher activity compared to tertiary ones .

- Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .

Anticancer Activity

A study involving derivatives similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCC827 (lung cancer) | 1.94 | PI3K inhibition |

| Compound B | MCF-7 (breast cancer) | 5.67 | Apoptosis induction |

These results suggest that modifications in the structure can lead to enhanced anticancer properties .

Neuropharmacological Effects

In neuropharmacological studies, derivatives like 1-(3,4-difluorophenyl)-2-(N-ethylamino)propane exhibited notable effects on behavior in animal models. For example:

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling the ethylamine moiety to a fluorinated phenylacetic acid backbone. Key steps include:

- Coupling Reagents : Use of carbodiimides (e.g., HATU, EDC) or phosphonium reagents (e.g., PyBOP) to activate carboxylic acid intermediates, as demonstrated in peptide-like coupling reactions .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or Supercritical Fluid Chromatography (SFC) for enantiomeric resolution .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) and reaction temperature (0°C to 20°C) to minimize side products .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal studies (e.g., Chiralpak® IC column for SFC separation) .

- Spectroscopy :

- NMR : Analyze -NMR to confirm fluorine substitution patterns.

- Mass Spectrometry : ESI-MS (e.g., m/z 455.2 [M+H]) to verify molecular weight .

- Computational Chemistry : Perform density functional theory (DFT) calculations to model electronic distributions and predict reactivity .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for fluorinated phenylacetic acid derivatives?

Methodological Answer: Discrepancies may arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (7.4 vs. 6.8) to ensure reproducibility .

- Metabolic Stability : Use liver microsome assays (e.g., human vs. rat) to compare interspecies differences in pharmacokinetics .

- Data Normalization : Apply statistical methods (e.g., ANOVA) to account for batch-to-batch variability in fluorination efficiency .

Q. How can computational tools enhance the design of analogs with improved receptor selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Focus on fluorine’s electronegativity and steric effects .

- QSAR Modeling : Train models on datasets of fluorinated phenylacetic acids (e.g., IC values against COX-2) to predict substituent effects .

- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian) to predict intermediates in multi-step syntheses .

Methodological Challenges and Solutions

Q. What experimental design principles mitigate challenges in scaling up synthesis?

Methodological Answer:

-

DOE (Design of Experiments) : Use fractional factorial designs to optimize parameters (e.g., temperature, solvent polarity, catalyst loading) with minimal trials .

Factor Range Tested Optimal Value Temperature 0°C–40°C 20°C Solvent (THF:HO) 9:1 to 5:5 7:3 Catalyst (HATU) 1.0–2.0 eq 1.5 eq -

Reactor Design : Implement continuous-flow systems to improve heat transfer and reduce byproduct formation in exothermic steps .

Q. How do fluorination patterns influence the compound’s physicochemical properties?

Methodological Answer:

- LogP Analysis : Compare 3,4-difluoro vs. 2,5-difluoro isomers using HPLC retention times to assess hydrophobicity shifts .

- pKa Determination : Use potentiometric titration to measure acidity changes induced by fluorine’s electron-withdrawing effects .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data for fluorinated intermediates?

Methodological Answer:

- Cross-Validation : Compare -, -, and -NMR with computational predictions (e.g., ACD/Labs or MestReNova) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 3,4-difluorobenzoic-d acid) to confirm fragmentation patterns in MS .

Q. What advanced techniques resolve enantiomeric impurities in the final product?

Methodological Answer:

- Chiral SFC : Utilize columns like Chiralpak® IC with methanol/CO gradients (30:70) for baseline separation .

- VCD Spectroscopy : Measure vibrational circular dichroism to assign absolute configurations without crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.